

Spectroscopic Profile of Octahydro-2H-1,4-benzoxazine: A Technical Guide

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Compound of Interest

Compound Name: octahydro-2H-1,4-benzoxazine

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Introduction

Octahydro-2H-1,4-benzoxazine is a saturated bicyclic heterocyclic compound with the chemical formula $C_8H_{15}NO$.^{[1][2]} As a fully hydrogenated derivative of benzoxazine, its structural analysis relies heavily on spectroscopic techniques to confirm its identity and purity. This guide provides a comprehensive overview of the expected spectroscopic data for **octahydro-2H-1,4-benzoxazine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific compound is not readily available in the reviewed literature, this document extrapolates expected values based on the analysis of related benzoxazine derivatives and general principles of spectroscopy.

Predicted Spectroscopic Data

Due to the absence of direct experimental spectra in published literature, the following tables summarize the predicted and expected spectroscopic characteristics for **octahydro-2H-1,4-benzoxazine**. These predictions are based on the analysis of similar saturated heterocyclic systems and precursors.

Table 1: Predicted 1H and ^{13}C NMR Chemical Shifts

¹ H NMR	Predicted Chemical Shift (ppm)	¹³ C NMR	Predicted Chemical Shift (ppm)
CH ₂ -O	3.5 - 4.0	C-O	65 - 75
CH ₂ -N	2.5 - 3.0	C-N	45 - 55
CH-N (bridgehead)	2.8 - 3.3	C-N (bridgehead)	50 - 60
CH-C (bridgehead)	1.8 - 2.3	C-C (bridgehead)	30 - 40
Cyclohexane CH ₂	1.2 - 1.8	Cyclohexane C	20 - 35
NH	1.5 - 2.5 (broad)		

Table 2: Expected Infrared (IR) Absorption Bands

Functional Group	Expected Absorption Range (cm ⁻¹)
N-H Stretch	3300 - 3500 (broad)
C-H Stretch (aliphatic)	2850 - 3000
C-O Stretch (ether)	1050 - 1150
C-N Stretch (amine)	1000 - 1250

Table 3: Predicted Mass Spectrometry (MS) Data

Parameter	Value	Adduct	Predicted m/z
Molecular Formula	C ₈ H ₁₅ NO[1][2]	[M+H] ⁺	142.12265[2]
Molecular Weight	141.21 g/mol [1]	[M+Na] ⁺	164.10459[2]
Monoisotopic Mass	141.11537 Da[2]	[M-H] ⁻	140.10809[2]

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **octahydro-2H-1,4-benzoxazine**. These are generalized procedures

based on standard laboratory practices for similar compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified **octahydro-2H-1,4-benzoxazine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- **¹H NMR Acquisition:** Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm and a relaxation delay of 1-2 seconds.
- **¹³C NMR Acquisition:** Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the identification of CH, CH₂, and CH₃ groups.

2. Infrared (IR) Spectroscopy

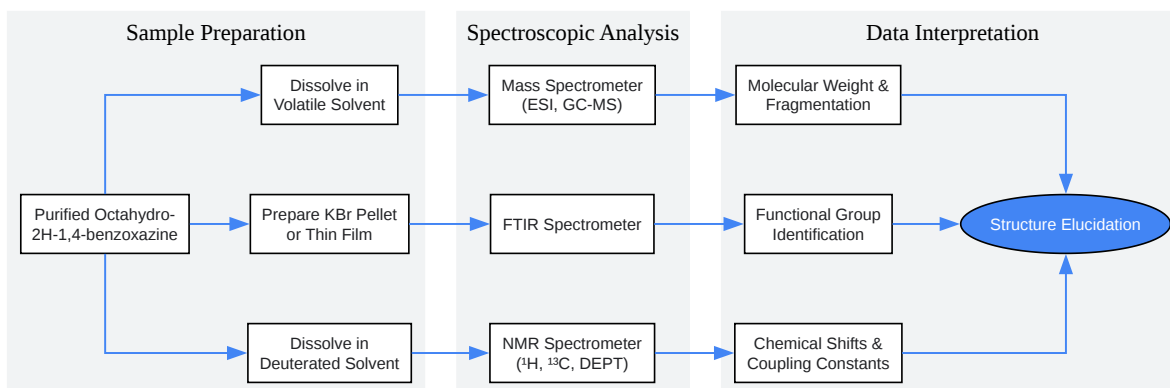
- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc. For liquid samples, analysis can be done using attenuated total reflectance (ATR).
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or pure KBr should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** An electrospray ionization (ESI) or chemical ionization (CI) mass spectrometer is suitable for determining the molecular weight of the compound. For fragmentation analysis, gas chromatography-mass spectrometry (GC-MS) with electron impact (EI) ionization can be used.
- **Data Acquisition:**
 - **ESI/CI:** Infuse the sample solution into the ion source to obtain the mass-to-charge ratio (m/z) of the molecular ion (e.g., $[M+H]^+$).
 - **GC-MS (EI):** Inject the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer. The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

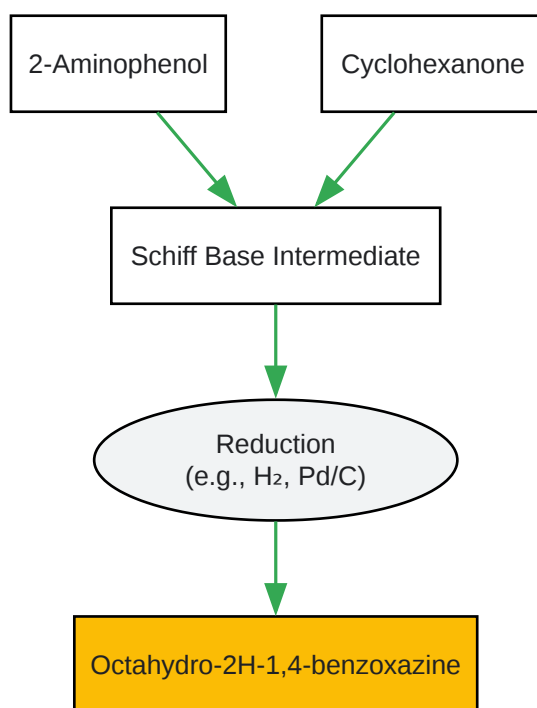
Visualizing Experimental Workflows

To illustrate the logical flow of spectroscopic analysis and a potential synthetic route, the following diagrams are provided in the DOT language for Graphviz.



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Caption: Workflow for Spectroscopic Analysis.



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Caption: A Potential Synthetic Pathway.

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References

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